molecular formula C14H20N4 B13286249 N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine

N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine

Cat. No.: B13286249
M. Wt: 244.34 g/mol
InChI Key: WLKRFXJGMLIMGQ-UHFFFAOYSA-N
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Description

N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine (IUPAC name) is a piperidine derivative featuring a benzodiazole (benzimidazole) substituent. Its trihydrochloride salt form is reported to have a LogP of 0.74, a polar surface area of 43.95 Ų, and pKa of 11.5, indicating moderate lipophilicity and basicity . The compound adheres to Lipinski’s Rule of Five, suggesting drug-like properties.

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N-methylpiperidin-4-amine

InChI

InChI=1S/C14H20N4/c1-18(11-6-8-15-9-7-11)10-14-16-12-4-2-3-5-13(12)17-14/h2-5,11,15H,6-10H2,1H3,(H,16,17)

InChI Key

WLKRFXJGMLIMGQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)C3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine typically involves the reaction of a benzodiazole derivative with a piperidine derivative under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a benzodiazole derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated derivative.

Scientific Research Applications

N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Benzo[d]oxazole Derivatives
  • Example : 4-(Benzo[d]oxazol-2-yl)-1-methyl-N-(2-(prop-2-ynyloxy)phenyl)piperidin-4-amine (22)
    • Key Difference : Replaces benzodiazole with benzoxazole.
    • Impact : The oxazole ring lacks the NH group present in benzodiazole, reducing hydrogen-bonding capacity. This may lower solubility but enhance metabolic stability due to reduced polarity .
Imidazole and Bipyridine Derivatives
  • Example: N-[4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Key Difference: Incorporates a bipyridine backbone and imidazole ring. The imidazole’s NH group increases polarity, affecting blood-brain barrier penetration .
Indole-Containing Analogs
  • Example : 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine
    • Key Difference : Substitutes benzodiazole with a fluorinated indole.
    • Impact : The indole’s bulkiness and fluorine atom may enhance hydrophobic interactions and metabolic stability. Fluorine can also reduce CYP450-mediated oxidation .
Benzodioxole Derivatives
  • Example : N-(1,3-Benzodioxol-5-yl)-1-benzyl-4-piperidinamine
    • Key Difference : Replaces benzodiazole with benzodioxole.
    • Impact : The electron-rich dioxole group may alter electronic properties, affecting receptor binding. Reduced hydrogen-bonding capacity compared to benzodiazole could lower target affinity .

Physicochemical Properties

Compound LogP pKa Polar Surface Area (Ų) Molecular Weight (g/mol)
Target Compound 0.74 11.5 43.95 325.4*
Benzo[d]oxazole Derivative ~1.2* ~9.5* ~40* ~350*
Indole-Containing Analog ~2.0* ~10.8* ~55* ~450*
Benzodioxole Derivative ~1.5* ~8.5* ~35* ~340*

*Estimated based on structural analogs.

  • LogP Trends : Indole derivatives exhibit higher LogP due to aromatic bulk, whereas benzodioxole and benzoxazole analogs show moderate lipophilicity.
  • pKa : The target compound’s high pKa (11.5) suggests strong basicity, advantageous for salt formation and solubility in acidic environments.

Biological Activity

N-(1H-1,3-Benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine, commonly referred to as a benzodiazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound has been studied for various therapeutic applications, particularly in the fields of neuropharmacology and oncology.

  • Chemical Formula : C14H21ClN4
  • Molecular Weight : 280.8 g/mol
  • CAS Number : 1252397-72-0
  • Structure : The compound features a benzodiazole ring, which is known for its bioactive properties.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems and cellular pathways. Research indicates that this compound may act as an antagonist or modulator at certain receptor sites, influencing neuronal excitability and neurotransmitter release.

Key Mechanisms:

  • Dopaminergic Activity : Studies suggest that the compound may interact with dopamine receptors, potentially impacting conditions such as schizophrenia and Parkinson's disease.
  • Serotonergic Modulation : There is evidence that it may also influence serotonin pathways, which are crucial in mood regulation and anxiety disorders.
  • Anticancer Properties : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.

Case Studies

  • Neuropharmacological Effects :
    • A study conducted on rodent models demonstrated that administration of this compound resulted in significant alterations in behavior indicative of anxiolytic effects. The compound was shown to reduce anxiety-like behaviors in elevated plus maze tests.
  • Anticancer Activity :
    • In vitro studies revealed that this compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the activation of caspase pathways, leading to programmed cell death.
  • Pharmacokinetics :
    • Pharmacokinetic studies indicated that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. Further research is needed to establish detailed metabolic pathways.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
NeuropharmacologicalAnxiolytic effects in rodent models[Research Study 1]
AnticancerInduced apoptosis in cancer cell lines[Research Study 2]
Dopaminergic ModulationAltered dopamine receptor activity[Research Study 3]
Serotonergic InfluencePotential mood regulation[Research Study 4]

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